Ammonium metavanadate

Description

Properties

IUPAC Name |

azanium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPXHCXVWYOI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

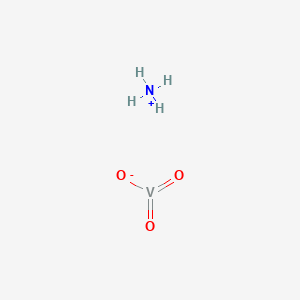

[NH4+].[O-][V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N.O3V, H4NO3V | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.326 g/cu cm, 3.0 g/cm³ | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

10 ppm total metallic impurities /in high-purity grade/. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow, crystalline powder, White crystals | |

CAS No. |

7803-55-6, 11115-67-6 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium vanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium trioxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (with decomposition) | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammonium metavanadate chemical formula and molecular weight

An In-Depth Technical Guide to Ammonium Metavanadate (NH₄VO₃) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound (NH₄VO₃) is an inorganic compound that serves as a critical intermediate in the purification of vanadium and as a versatile reagent and catalyst in numerous chemical, material science, and pharmaceutical applications.[1][2] Though it often appears as a white or slightly yellow crystalline powder, its utility extends far beyond its simple appearance, acting as a precursor for advanced vanadium-based materials and a powerful catalyst in organic synthesis.[1][3] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, structural characteristics, and key applications, with a focus on methodologies relevant to researchers and drug development professionals.

Core Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective application and safe handling. The compound is a white, odorless crystalline solid, though commercial samples may have a yellowish tint due to the presence of vanadium pentoxide (V₂O₅) impurities.[1] It is stable under normal storage conditions but is hygroscopic and should be protected from moisture.[4]

| Property | Value | Source(s) |

| Chemical Formula | NH₄VO₃ | [5][6][7] |

| Molecular Weight | 116.98 g/mol | [6][7][8] |

| CAS Number | 7803-55-6 | [6][7][9] |

| Appearance | White to pale yellow crystalline powder | [3][5][9] |

| Density | 2.326 g/cm³ | [5][10] |

| Melting Point | Decomposes at ~200 °C (392 °F) | [1][5] |

| Solubility | ||

| In Cold Water | Slightly soluble (~0.44 g / 100 mL at 18 °C) | [3][9] |

| In Hot Water | More soluble | [5][9] |

| In Other Solvents | Soluble in dilute ammonium hydroxide; Insoluble in ethanol and ether | [5][9] |

Structure, Synthesis, and Thermal Decomposition

This compound features a polymeric structure composed of infinite chains of [VO₃]⁻ ions. These chains are formed by corner-sharing VO₄ tetrahedra. The ammonium ions (NH₄⁺) are situated between these chains, linked via hydrogen bonds.[5] This unique structure is a key factor in its reactivity and its utility as a precursor for other vanadium compounds.

Caption: Thermal decomposition of this compound.

Analytical Methods and Quality Control

Accurate determination of purity is crucial for research and manufacturing. The American Chemical Society (ACS) provides a standard method for assaying this compound via redox titration. [9]

Experimental Protocol: Assay by Redox Titration (ACS Method)

Principle: This protocol is based on the reduction of vanadium(V) in this compound to vanadium(IV) using sulfurous acid. The resulting V(IV) is then titrated with a standardized potassium permanganate (KMnO₄) solution, which oxidizes it back to V(V). The endpoint is indicated by the persistent pink color of the permanganate ion.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample.

-

Dissolution & Reduction: Dissolve the sample in 50 mL of warm deionized water. Add 1 mL of sulfuric acid and 30 mL of sulfurous acid.

-

Expel SO₂: Gently boil the solution to expel the excess sulfur dioxide. Continue boiling for an additional 15 minutes to ensure complete removal.

-

Titration: Cool the solution and dilute it to 100 mL with deionized water. Titrate the solution with standardized 0.1 N potassium permanganate until a faint pink color persists for at least 30 seconds.

-

Calculation: One milliliter of 0.1 N KMnO₄ is equivalent to 0.01170 g of NH₄VO₃. [9]Calculate the purity based on the initial sample weight and the volume of titrant used.

Applications in Research and Drug Development

This compound's utility in advanced research stems from its role as both a catalyst and a precursor for various vanadium compounds.

Catalysis in Organic Synthesis

This compound has emerged as an efficient, eco-friendly catalyst for synthesizing heterocyclic compounds that form the backbone of many pharmaceutical agents. [3][11]It is particularly effective in one-pot reactions, streamlining complex syntheses. [5][12]

Application Example: Synthesis of Pyridine Derivatives

Pyridine scaffolds are ubiquitous in medicinal chemistry, found in drugs with anti-cancer, anti-hypertensive, and anti-inflammatory properties. [3]this compound catalyzes the one-pot synthesis of substituted pyridines and the oxidation of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridines. [11] Experimental Protocol: Oxidative Aromatization of 1,4-DHPs

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the 1,4-dihydropyridine substrate in 3.0 mL of acetic acid.

-

Catalyst Addition: Add 117.0 mg of this compound to the solution.

-

Reaction: Reflux the resulting mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter to recover the catalyst.

-

Purification: Evaporate the filtrate and recrystallize the crude product from a suitable solvent (e.g., diethyl ether) to obtain the pure pyridine derivative. [11]

Role in Pharmaceutical Analysis

Beyond synthesis, this compound is a key component in Mandelin's Reagent , a qualitative spot-test used for the presumptive identification of alkaloids and other compounds, including various controlled substances. [10]The reagent is prepared by dissolving this compound in concentrated sulfuric acid. The color change observed upon adding a sample indicates the presence of specific functional groups or compounds.

Precursor for Advanced Materials

This compound serves as a precursor for synthesizing various vanadium-based materials with applications in electronics and energy storage. [13]For example, it is used to create vanadium oxide thin films for sensors and vanadium-doped cathode materials for lithium-ion batteries. [13]

Safety and Handling

This compound is classified as toxic and hazardous. It may be fatal if inhaled and is harmful if swallowed. [2][4]It causes irritation to the skin, eyes, and respiratory tract. [4][11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. * Storage: Store in a tightly closed container in a cool, dry place, protected from moisture due to its hygroscopic nature. [4]* First Aid:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention. * Skin Contact: Wash off immediately with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. * Ingestion: Immediately call a poison control center or doctor. Do not induce vomiting.

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Catalyst for Innovation in Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

-

American Chemical Society. (2017). This compound. ACS Reagent Chemicals. Retrieved from [Link]

-

Niralwad, K. S., & Ghorude, I. B. (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with this compound. International Journal of Advanced Research in Science, Communication and Technology, 4(8). Retrieved from [Link]

-

Niralwad, K. S., & Ghorude, I. B. (2024). Solvent-Free Microwave Synthesis of Octahydroquinazolinone Derivatives Catalyzed by this compound. International Journal of Advanced Research in Science, Communication and Technology, 4(8). Retrieved from [Link]

-

Niralwad, K. S., & Ghorude, I. B. (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with this compound. IJARSCT, 4(8). Retrieved from [Link]

-

Niralwad, K. S., & Ghorude, I. B. (2024). Solvent-Free Microwave Synthesis of Octahydroquinazolinone Derivatives Catalyzed by this compound. IJARSCT, 4(8). Retrieved from [Link]

-

Peters, A. (1968). Ferrous Iron Analysis Meta-Vanadate Method. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium meta-vanadate. Retrieved from [Link]

- Smith, G. S. (1962). Preparation of this compound. U.S. Patent 3,063,795.

-

Snyders, C. A., et al. (n.d.). Production of high-purity this compound by solvent extraction. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Preparation of V2O5 from this compound via Microwave Intensification. Retrieved from [Link]

-

Fox Chemicals. (n.d.). This compound: Essential Intermediate for Vanadium Purification & Advanced Applications. Retrieved from [Link]

-

MyStudies. (2009). Synthesis and analysis of ammonium vanadates and determination of water and vanadium content in ammonium decavanadate using manganometry. Retrieved from [Link]

-

Ghasemzadeh, K., et al. (2022). This compound (NH4VO3): a highly efficient and eco-friendly catalyst for one-pot synthesis of pyridines and 1,4-dihydropyridines. Scientific Reports, 12(13398). Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Hach. (n.d.). EZ1031 Phosphate analyzer. Retrieved from [Link]

-

London Chemicals & Resources Limited. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Preparation of V2O5 from this compound via Microwave Intensification | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. chemicalbook.com [chemicalbook.com]

- 8. depts.ttu.edu [depts.ttu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. noahchemicals.com [noahchemicals.com]

- 11. This compound (NH4VO3): a highly efficient and eco-friendly catalyst for one-pot synthesis of pyridines and 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. This compound - London Chemicals & Resources Limited [lcrl.net]

Solubility of Ammonium Metavanadate: A Comprehensive Technical Guide for Water and Organic Solvents

An In-Depth Technical Guide for Researchers and Scientists

Abstract: This technical guide provides a detailed exploration of the solubility characteristics of ammonium metavanadate (NH₄VO₃), a critical inorganic compound used in catalysis, materials science, and chemical synthesis. The document offers an in-depth analysis of its solubility in aqueous systems as a function of temperature and pH, and its behavior in common organic solvents. The underlying chemical principles governing its dissolution are explained, providing researchers with the foundational knowledge required for its effective application. Furthermore, this guide furnishes detailed, field-proven experimental protocols for solubility determination, ensuring both accuracy and reproducibility in a laboratory setting.

Introduction to this compound

This compound (NH₄VO₃) is a white to slightly yellowish crystalline salt that serves as a vital intermediate in the purification of vanadium and as a precursor for the synthesis of vanadium pentoxide (V₂O₅), a widely used industrial catalyst.[1][2] Its chemical structure consists of a polymeric chain of corner-sharing VO₄ tetrahedra, forming [VO₃]⁻ chains that are interconnected with ammonium ions (NH₄⁺) via hydrogen bonds.[1] Understanding the solubility of this compound is paramount for its application, as its dissolution is often the first step in catalyst preparation, chemical synthesis, and analytical procedures.[3][4]

Aqueous Solubility of this compound

This compound is generally described as slightly soluble in cold water, with its solubility increasing significantly with temperature.[5] This temperature dependence is a key principle utilized in the purification of vanadium, where NH₄VO₃ is selectively precipitated from solution by cooling.[6]

Effect of Temperature

The dissolution of most salts, including this compound, is an endothermic process, meaning its solubility increases as the temperature rises.[7] This relationship is critical for preparing solutions of desired concentrations and for purification processes like recrystallization. Several sources have quantified the solubility of this compound in water at various temperatures.

Table 1: Quantitative Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) | Source(s) |

|---|---|---|

| 15 | 0.52 - 5.18 | [3] |

| 20 | 0.48 | [8] |

| 20 | 4.8 | [5][9] |

| 30 | 0.84 | [8] |

| 32 | 1.0 - 10.4 | [3] |

| 40 | 1.32 | [8] |

| 50 | 1.6 | [3] |

| 60 | 2.42 |[8] |

Note: Discrepancies in reported values may arise from variations in experimental methods or the purity of the compound.

Effect of pH and Dissolution Mechanism

The pH of the aqueous medium has a profound impact on the solubility of this compound. Aqueous solutions of NH₄VO₃ are weakly acidic, with a pH typically below 7.0.[3][5] This is because the metavanadate ion (VO₃⁻) undergoes hydrolysis, establishing a complex equilibrium with various other polyvanadate species and H⁺ ions.

The compound's solubility is significantly enhanced in dilute ammonium hydroxide (a basic solution).[3][5][8] This can be explained by Le Chatelier's principle. In an alkaline environment, the excess hydroxide ions (OH⁻) react with the H⁺ ions produced during hydrolysis, shifting the equilibrium towards the dissolution of more solid NH₄VO₃ to replenish the vanadate ions in the solution.

Conversely, in acidic solutions (pH 6), vanadium tends to precipitate as decavanadate, a different species.[10] The speciation of vanadium in solution is complex and highly pH-dependent, which is a critical consideration for any experimental work.

Solubility in Organic Solvents

This compound is an ionic, inorganic salt, and as dictated by the principle of "like dissolves like," its solubility in nonpolar or weakly polar organic solvents is extremely limited.[11] This property is useful for processes where the salt needs to be separated from an organic medium.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Source(s) |

|---|---|---|

| Ethanol | Insoluble / Slightly soluble in hot ethanol | [8][12] |

| Diethyl Ether | Insoluble | [8][12] |

| Saturated NH₄Cl Solution | Insoluble | |

The insolubility in these common organic solvents simplifies washing procedures during synthesis to remove organic impurities without significant loss of the desired inorganic product.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This section details a robust, self-validating protocol for determining the solubility of this compound in water as a function of temperature. The methodology is based on the isothermal saturation method, which involves allowing a supersaturated solution to reach equilibrium at a constant, controlled temperature.[13]

Rationale Behind Experimental Choices

-

Isothermal Saturation: This method is chosen for its high accuracy. By approaching equilibrium from a state of supersaturation, it ensures that the measured concentration represents the true solubility limit at that temperature, minimizing errors from slow dissolution kinetics.

-

Stirring/Agitation: Continuous agitation is crucial to prevent concentration gradients within the solution and to ensure the entire system reaches thermodynamic equilibrium in a reasonable timeframe (typically 24-72 hours).[13]

-

Filtration: Using a syringe filter when sampling the supernatant is a critical step to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Gravimetric Analysis: Determining the mass of the dissolved solid by evaporating the solvent is a direct and reliable quantification method, provided the compound is thermally stable at the drying temperature or its decomposition products are well-defined. This compound decomposes upon strong heating, so drying should be performed under controlled, mild conditions (e.g., 70-80°C) to a constant weight.[5]

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound (e.g., 15-20 g) to a known volume of deionized water (e.g., 100 mL) in a sealed, jacketed glass vessel connected to a temperature-controlled water bath.

-

Heat the solution to a temperature approximately 10-15°C higher than the target equilibrium temperature while stirring to dissolve a significant amount of the salt.

-

-

Equilibration:

-

Set the circulating water bath to the desired experimental temperature (e.g., 25°C).

-

Allow the solution to cool to the set temperature while stirring continuously. Excess solute will precipitate out, and the solution will reach equilibrium.

-

Maintain the constant temperature and stirring for at least 24-48 hours to ensure equilibrium is fully established.[13]

-

-

Sampling:

-

Stop the stirring and allow the undissolved solid to settle for 1-2 hours.

-

Carefully draw a known volume (e.g., 10.00 mL) of the clear supernatant liquid using a pre-warmed volumetric pipette to prevent premature crystallization.

-

Immediately pass the sample through a 0.45 µm syringe filter into a pre-weighed, dry weighing bottle.

-

-

Quantification (Gravimetric Method):

-

Record the exact mass of the solution collected.

-

Place the weighing bottle in a drying oven set at a low temperature (e.g., 80°C) to slowly evaporate the water.

-

Periodically remove the bottle, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

-

-

Calculation and Data Reporting:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty bottle from the final constant mass.

-

Calculate the mass of the water by subtracting the mass of the dissolved salt from the total mass of the solution sample.

-

Express the solubility in grams of solute per 100 mL (or 100 g) of water.

-

Repeat the entire process for each desired temperature point to construct a solubility curve.[7]

-

Figure 1: Workflow for Isothermal Solubility Determination.

Applications and Implications in Research and Development

A thorough understanding of this compound's solubility is not merely academic; it has direct practical consequences.

-

Catalyst Manufacturing: The synthesis of V₂O₅ catalysts often begins by dissolving NH₄VO₃.[2] Controlling the concentration through temperature and pH is crucial for achieving the desired morphology and catalytic activity in the final product.

-

Purification of Vanadium: The significant difference in solubility between hot and cold water is the cornerstone of purifying vanadium from ore extracts.[4] Fractional crystallization allows for the selective precipitation of high-purity NH₄VO₃.[6]

-

Organic Synthesis: As a catalyst and oxidizing agent, its application in organic reactions requires careful solvent selection.[3][4] Its insolubility in most organic solvents means it is typically used in heterogeneous catalysis systems or aqueous/biphasic conditions.

-

Drug Development & Biochemistry: While not a therapeutic agent itself, vanadate compounds are known to act as phosphate mimics and can influence biological pathways involving phosphatases.[1] Research in this area requires preparing precise aqueous stock solutions, making solubility data indispensable. Its use in preparing the Mandelin reagent for alkaloid detection is also a key analytical application.[4]

Figure 2: Key Factors Governing this compound Solubility.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

-

Toxicity: It is classified as toxic if swallowed and may be fatal if inhaled as dust.[14][15] It causes serious eye irritation and may cause respiratory irritation.[14]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is hygroscopic and should be protected from moisture.[3]

Conclusion

The solubility of this compound is a multifaceted property governed primarily by temperature, pH, and the nature of the solvent. Its behavior—marked by a strong positive temperature coefficient in water and general insolubility in organic solvents—is fundamental to its widespread use in industry and research. For scientists and professionals, mastering the principles and experimental techniques outlined in this guide is essential for leveraging this compound's full potential, from synthesizing next-generation catalysts to conducting precise analytical testing.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2018). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound AR/ACS - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Partanen, J. I., et al. (2023). A Closer Look into Solubility in the Binary NaVO₃–H₂O and NH₄VO₃–H₂O Systems from 298.15 to 333.15 K and 0.1 MPa. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Trypuć, M. (1995). Solubility of NH₄VO₃ in Water + Ammonia. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Experiment. Retrieved from [Link]

-

Bonomo, R. P., et al. (1998). Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound EXTRA PURE - PRODUCT SPECIFICATIONS. Retrieved from [Link]

-

Chemister.ru. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

London Chemicals & Resources Ltd. (2025). This compound. Retrieved from [Link]

-

Li, J., et al. (2025). Preparation of this compound and kinetic process of vanadium precipitation. Journal of Central South University. Retrieved from [Link]

-

Palestine Polytechnic University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Liu, B., et al. (2023). This compound Fabricated by Selective Precipitation of Impurity Chemicals on Inorganic Flocculants. Journal of Renewable Materials. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - London Chemicals & Resources Limited [lcrl.net]

- 3. This compound CAS#: 7803-55-6 [m.chemicalbook.com]

- 4. noahchemicals.com [noahchemicals.com]

- 5. This compound | H4N.O3V | CID 516859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JRM | Free Full-Text | this compound Fabricated by Selective Precipitation of Impurity Chemicals on Inorganic Flocculants [techscience.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. chembk.com [chembk.com]

- 9. lobachemie.com [lobachemie.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. This compound [chemister.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lobachemie.com [lobachemie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Metavanadate for Vanadium Pentoxide Synthesis

Abstract

The thermal decomposition of ammonium metavanadate (NH₄VO₃) is a cornerstone method for the production of high-purity vanadium pentoxide (V₂O₅), a material of significant industrial and scientific interest. This guide provides a comprehensive overview of the synthesis process, detailing the underlying chemical mechanisms, critical process parameters, and a validated experimental protocol. It is intended for researchers and scientists who require a deep, practical understanding of this synthesis route, grounded in established scientific principles. We will explore the multi-step decomposition pathway, the influence of experimental conditions on the final product's characteristics, and the necessary safety protocols for handling the materials involved.

Introduction: The Significance of Vanadium Pentoxide

Vanadium pentoxide (V₂O₅) is a transition metal oxide with a rich and varied application profile. Its utility stems from its unique electronic structure, catalytic activity, and electrochromic properties. Key applications include:

-

Catalysis: V₂O₅ is a crucial catalyst in industrial processes, most notably in the contact process for sulfuric acid production and the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in flue gases.

-

Energy Storage: It serves as a cathode material in lithium-ion batteries and is being explored for use in redox flow batteries due to its multiple oxidation states.[1]

-

Electrochromic Devices: Its ability to change color upon the application of a voltage makes it suitable for smart windows and displays.[1]

The thermal decomposition of this compound (AMV) is a widely adopted method for synthesizing V₂O₅ due to its simplicity, cost-effectiveness, and the high purity of the resulting product. Understanding the nuances of this process is critical for controlling the physicochemical properties of the final V₂O₅, such as crystallinity, morphology, and surface area, which in turn dictate its performance in various applications.

The Mechanism of Thermal Decomposition

The conversion of this compound to vanadium pentoxide is not a single-step reaction but a sequence of transformations that occur over a specific temperature range. While the exact intermediates can be influenced by the reaction atmosphere and heating rate, the general pathway is well-documented through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] The process can be broadly divided into three main stages.

The overall reaction is summarized as:

2NH₄VO₃(s) → V₂O₅(s) + 2NH₃(g) + H₂O(g)

However, the decomposition proceeds through several intermediate compounds.[4][5]

Stage 1: Initial Decomposition and Formation of Intermediates

-

Temperature Range: ~150°C - 250°C

-

Process: The decomposition begins with the evolution of ammonia (NH₃) and water (H₂O). Several intermediate compounds have been proposed, with ammonium hexavanadate, (NH₄)₂V₆O₁₆, being identified as a key, stable intermediate in air.[6][7][8] Another intermediate, (NH₄)₂O·V₂O₅, is formed around 225°C where ammonia and water are released in a 2:1 ratio.[4][5][9] This initial step involves the breaking of V-O chains present in the this compound structure.[7]

Stage 2: Decomposition of Intermediates

-

Temperature Range: ~250°C - 350°C

-

Process: The intermediate compounds formed in the first stage are unstable at higher temperatures and decompose further. This stage is characterized by significant mass loss and involves both endothermic and exothermic processes.[4][5] The continued release of ammonia and water leads to the formation of various lower vanadium oxides.

Stage 3: Final Oxidation to Vanadium Pentoxide

-

Temperature Range: >350°C

-

Process: In an oxidizing atmosphere (like air), any reduced vanadium species are oxidized to the stable V⁵⁺ state, resulting in the formation of crystalline, orthorhombic V₂O₅. The final product is typically a yellow-orange powder.[5] The reaction is generally complete by 400-500°C.

The following diagram illustrates the key transformations during the decomposition process.

Key Parameters Influencing V₂O₅ Properties

The final characteristics of the synthesized V₂O₅ are highly dependent on the experimental conditions. Careful control of these parameters is essential for producing materials with desired properties for specific applications.

| Parameter | Effect on V₂O₅ Product | Rationale & Causality |

| Calcination Temperature | Affects crystallinity, particle size, and purity. | Higher temperatures generally lead to higher crystallinity and larger particle sizes. Temperatures that are too low may result in incomplete decomposition, leaving intermediate phases.[10] Temperatures above the melting point of V₂O₅ (~690°C) can lead to sintering and loss of surface area. |

| Heating Rate | Influences morphology and particle size. | A slow heating rate allows for a more controlled release of gaseous byproducts (NH₃, H₂O), which can lead to a more ordered and uniform final structure. Rapid heating can cause a violent release of gases, potentially leading to a more porous or fractured morphology. |

| Atmosphere | Determines the final oxidation state of vanadium. | An oxidizing atmosphere (e.g., air, O₂) is necessary to ensure the complete conversion to V₂O₅. An inert (N₂, Ar) or reducing atmosphere (NH₃) can lead to the formation of lower-valence vanadium oxides such as V₆O₁₃, VO₂, or even V₂O₃.[3][11] |

| Precursor Purity | Directly impacts the purity of the final V₂O₅. | Impurities in the starting this compound will be carried over into the final product, potentially affecting its catalytic or electrochemical performance. |

Experimental Protocol: Synthesis of V₂O₅

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of vanadium pentoxide from this compound.

4.1. Materials and Equipment

-

Reagent: this compound (NH₄VO₃), ACS reagent grade or higher (>99.0% purity).

-

Crucible: High-purity alumina or porcelain crucible.

-

Furnace: Programmable muffle furnace with adequate ventilation.

-

Balance: Analytical balance (±0.001 g).

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves, dust mask or respirator.

4.2. Step-by-Step Procedure

The workflow for the synthesis is outlined below.

-

Preparation:

-

Accurately weigh a desired amount (e.g., 5.0 g) of this compound powder into a clean, dry alumina crucible.

-

Gently tap the crucible to ensure the powder forms a loose, even layer. This promotes uniform heat transfer and gas evolution.

-

-

Thermal Decomposition:

-

Place the crucible in the center of the muffle furnace. Crucially, this entire process must be conducted in a well-ventilated fume hood due to the release of toxic ammonia gas.

-

Program the furnace with the following heating profile:

-

Ramp 1: Heat from room temperature to 200°C at a rate of 5°C/minute.

-

Hold 1: Hold at 200°C for 1 hour. This allows for the controlled release of initially bound water and some ammonia.

-

Ramp 2: Heat from 200°C to 450°C at a rate of 5°C/minute.

-

Hold 2: Hold at 450°C for 4 hours. This ensures the complete decomposition of intermediates and the full oxidation to V₂O₅.[12]

-

-

-

Cooling and Collection:

-

After the hold period, turn off the furnace and allow it to cool naturally to room temperature. Do not open the furnace door while it is hot to avoid thermal shock to the crucible and product.

-

Once cooled, carefully remove the crucible using tongs. The product should be a bright orange or yellow-orange crystalline powder.

-

Weigh the final product to calculate the percentage yield.

-

Transfer the V₂O₅ powder to a labeled, airtight vial for storage.

-

4.3. Product Characterization (Self-Validation)

To confirm the successful synthesis of V₂O₅, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To verify the crystalline phase and purity of the V₂O₅. The resulting pattern should match the standard diffraction pattern for orthorhombic V₂O₅ (JCPDS file no. 41-1426).[13]

-

Scanning Electron Microscopy (SEM): To observe the morphology (e.g., particle shape, size, and agglomeration) of the synthesized powder.

-

Thermogravimetric Analysis (TGA): Can be performed on the initial AMV to confirm the decomposition temperatures and on the final product to verify its thermal stability.

Safety Precautions

Handling this compound and performing high-temperature reactions requires strict adherence to safety protocols.

-

Toxicity: this compound and the resulting vanadium pentoxide are toxic if inhaled or ingested.[14][15][16] Inhalation can cause respiratory irritation.[12]

-

Ventilation: Always handle these chemicals and perform the thermal decomposition in a certified chemical fume hood to avoid inhaling ammonia gas and fine particulate matter.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.[15][17] A dust mask or respirator is highly recommended when handling the powders.[15]

-

Thermal Hazards: The muffle furnace operates at high temperatures. Use heat-resistant gloves when placing or removing the crucible.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[14][18]

Conclusion

The thermal decomposition of this compound is a robust and reliable method for synthesizing high-purity vanadium pentoxide. A thorough understanding of the multi-stage reaction mechanism and the influence of key process parameters—namely temperature, heating rate, and atmosphere—is paramount for controlling the final product's properties. By following the detailed protocol and adhering to strict safety measures, researchers can consistently produce high-quality V₂O₅ tailored for advanced applications in catalysis, energy storage, and materials science.

References

-

MECHANISM OF THERMAL DECOMPOSITION OF this compound. (n.d.). Canadian Science Publishing. Retrieved January 14, 2026, from [Link]

-

Tang, W., Liu, Y., Yang, X., & Wang, C. (2010). Kinetic Studies of the Calcination of this compound by Thermal Methods. Industrial & Engineering Chemistry Research, 49(15), 6766–6771. [Link]

- Taniguchi, M., & Ingraham, T. R. (1960). MECHANISM OF THERMAL DECOMPOSITION OF this compound. Canadian Journal of Chemistry, 38(1), 49-56.

- Khulbe, K. C., & Mann, R. S. (1975). Thermal Decomposition of this compound. Canadian Journal of Chemistry, 53(19), 2917-2922.

- Range, K. J., & Heyns, A. M. (1988). The Thermal Decomposition of this compound(V) in Open and Closed Systems.

-

Singh, S., & Kumar, A. (2018). Preparation of Vanadium Oxide From Various Route of Synthesis Process for Energy Storage Application. AIP Conference Proceedings, 1953(1), 020075. [Link]

-

Khulbe, K. C., & Mann, R. S. (1975). Thermal Decomposition of this compound. Canadian Journal of Chemistry, 53(19), 2917-2922. [Link]

- Brown, M. E., Glasser, L., & Stewart, B. V. (1975). The thermal decomposition of this compound, III. Journal of Thermal Analysis, 7(1), 125–137.

-

Khulbe, K. C., & Mann, R. S. (n.d.). Thermal Decomposition of this compound. Sci-Hub. Retrieved January 14, 2026, from [Link]

-

Brock, L. R., et al. (n.d.). The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions. Scientific Research Publishing. Retrieved January 14, 2026, from [Link]

-

Khulbe, K. C., & Mann, R. S. (1975). Thermal Decomposition of this compound. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Range, K. J., & Heyns, A. M. (1988). The Thermal Decomposition of this compound(V) in Open and Closed Systems. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Al-Haddad, R. S., et al. (2023). Synthesis of Vanadium Pentoxide using Hydrothermal Autoclave Approach. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Loba Chemie. (n.d.). This compound AR/ACS Safety Data Sheet. Retrieved January 14, 2026, from [Link]

- Abello, L., et al. (1998). Mechanisms for the thermal decomposition of NH4VO3 into V6O13, V3O7 and V2O5.

-

Brock, L. R., et al. (2014). The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium meta-vanadate. Retrieved January 14, 2026, from [Link]

-

Ranu, J., et al. (2023). Synthesis and Characterization of V2O5 Nanorods Using Hydrothermal Method for Energy Application. ResearchGate. Retrieved January 14, 2026, from [Link]

- Kumar, S., et al. (2017). Synthesis and Characterization of Vanadium Pentoxide (V2O5) Nanoparticles. International Journal of ChemTech Research, 10(9), 93-99.

-

Zhang, Y., et al. (2016). Preparation of V2O5 from this compound via Microwave Intensification. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Zhang, L., et al. (2018). The fabrication of V2O3 by using NH4VO3 as vanadium source without extra reductant under sealed condition. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Enesca, A., et al. (2023). Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis. MDPI. Retrieved January 14, 2026, from [Link]

-

Chen, X., et al. (2019). Formation of vanadium oxides with various morphologies by chemical vapor deposition. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Liu, Y., et al. (2015). Novel morphology changes from 3D ordered macroporous structure to V2O5 nanofiber grassland and its application in electrochromism. Scientific Reports, 5, 16762. [Link]

Sources

- 1. Novel morphology changes from 3D ordered macroporous structure to V2O5 nanofiber grassland and its application in electrochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanisms for the thermal decomposition of NH4VO3 into V6O13, V3O7 and V2O5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. The thermal decomposition of this compound, III / Journal of Thermal Analysis, 1975 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. pubs.aip.org [pubs.aip.org]

- 14. westliberty.edu [westliberty.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. aldon-chem.com [aldon-chem.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. lobachemie.com [lobachemie.com]

Ammonium Metavanadate: A Comprehensive Technical Guide to Safe Handling for Research and Development

This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for ammonium metavanadate (NH₄VO₃). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. By integrating technical data with practical, field-proven insights, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Introduction to this compound

This compound, a white or slightly yellow crystalline powder, is an inorganic compound that serves as a common source of vanadium in various chemical and biological applications.[1] Its utility spans from the synthesis of catalysts, dyes, inks, and varnishes to its use in photography and as an analytical reagent.[1][2] However, its toxicological profile necessitates a thorough understanding and strict adherence to safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information, providing a causal framework for the recommended procedures to empower researchers with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that can cause significant health effects. It is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating its potential to cause harm through various exposure routes.

Primary Hazards:

-

Acute Toxicity: It is toxic if swallowed and may be fatal if inhaled.[3][4] Ingestion can cause gastrointestinal irritation with nausea and vomiting.[5] Inhalation can lead to severe irritation of the respiratory tract, potentially causing pulmonary edema, a medical emergency.[5][6]

-

Skin and Eye Irritation: Contact can cause irritation to the skin and serious eye irritation.[3][4]

-

Systemic and Chronic Effects: Vanadium compounds can cause a range of systemic effects, including blood abnormalities.[5] Chronic or repeated exposure may lead to a sensitization dermatitis, a greenish discoloration of the tongue, and chronic respiratory issues like bronchitis.[5] It is also suspected of damaging fertility or the unborn child and causes damage to organs, particularly the respiratory system, through prolonged or repeated exposure.[7][8]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[3][4] |

| Acute Toxicity, Inhalation | 1/4 | H330/H332: Fatal or harmful if inhaled.[3][4][9] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[4][7] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[4][7] |

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure. These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[5][10] This provides critical ventilation to capture and exhaust airborne particles and aerosols, preventing inhalation, which is a primary exposure route.

-

Ventilation: The laboratory should have a general ventilation system that provides adequate air changes to prevent the accumulation of any fugitive emissions.[11]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5][10]

Diagram 1: Hierarchy of Controls for Handling this compound

Caption: Workflow for implementing control measures.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, appropriate PPE is mandatory to protect against accidental contact.

-

Hand Protection: Wear protective gloves, such as nitrile or natural rubber, to prevent skin contact.[4][12] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against dust and splashes.[4][10]

-

Skin and Body Protection: A lab coat or coveralls, such as Tyvek®, should be worn to prevent skin exposure. Contaminated clothing should be removed promptly and washed before reuse.[5]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[11][13] For concentrations above 0.5 mg/m³, a full facepiece respirator with a high-efficiency particulate filter or a supplied-air respirator is recommended.[13]

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Body Part | Protection | Standard | Rationale |

| Hands | Nitrile or Natural Rubber Gloves | EN 374 | Prevents dermal absorption and skin irritation.[4][12] |

| Eyes | Chemical Safety Goggles / Face Shield | ANSI Z87.1 / EN 166 | Protects against airborne particles and splashes.[4][10] |

| Skin/Body | Lab Coat / Coveralls | N/A | Prevents incidental skin contact.[12] |

| Respiratory | NIOSH-approved Respirator | NIOSH 42 CFR 84 | Required for work outside a fume hood or during spills.[11][13] |

Safe Handling and Storage Protocols

Adherence to strict protocols is critical for preventing exposure and ensuring the stability of the compound.

Handling

Storage

Emergency Procedures

A well-rehearsed emergency plan is crucial.

Spills

-

Small Spills: For small spills, evacuate the area, provide adequate ventilation, and wear appropriate PPE.[14][16] Collect the spilled material using an absorbent and place it in a suitable container for disposal.[3][12] Avoid generating dust.[4]

-

Large Spills: For large spills, evacuate the area and report the spill to the institution's emergency response team.[14][17] Prevent the spill from entering drains or waterways.[14] Only trained personnel with the proper equipment should attempt to clean up a large spill.

Diagram 2: Emergency Response for an this compound Spill

Sources

- 1. This compound | H4N.O3V | CID 516859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. aldon-chem.com [aldon-chem.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nj.gov [nj.gov]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.cn]

- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 17. umanitoba.ca [umanitoba.ca]

Synthesis of ammonium metavanadate from vanadium pentoxide

An In-Depth Technical Guide to the Synthesis of Ammonium Metavanadate from Vanadium Pentoxide

Abstract

This compound (NH₄VO₃) is a crucial inorganic compound, serving as a key precursor in the production of high-purity vanadium pentoxide (V₂O₅), various industrial catalysts, and specialty materials.[1][2][3] This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound from vanadium pentoxide. We will delve into the fundamental chemical principles, present a detailed and validated laboratory protocol, and discuss the critical parameters that govern reaction yield and product purity. This document is intended for researchers, chemists, and materials scientists engaged in the fields of inorganic synthesis, catalyst development, and materials science.

Introduction: The Significance of this compound

This compound is a white or slightly yellowish crystalline solid that holds a significant position in the world of chemistry and materials science.[1][2] Its primary commercial application lies in the purification of vanadium, where it is selectively precipitated from aqueous extracts of ores.[1] The thermal decomposition of high-purity this compound is a standard industrial route to produce vanadium pentoxide, a vital catalyst for processes like the contact process for sulfuric acid manufacturing.[2][3]

Beyond its role as a V₂O₅ precursor, NH₄VO₃ is utilized in:

-

Catalysis: It serves as a catalyst in various organic syntheses, including the production of polyester and nylon intermediates.

-

Dyes and Inks: It is used as a drier for paints and inks and in the dyeing and printing of textiles.[2]

-

Ceramics: It acts as a coloring agent to produce yellow glazes and lusters on pottery.

-

Analytical Reagents: The Mandelin reagent, used for the presumptive testing of alkaloids and other chemical compounds, is comprised of this compound in sulfuric acid.[1]

The synthesis from vanadium pentoxide is a foundational process, allowing for the purification and preparation of a versatile vanadium source material suitable for numerous high-technology applications.

Foundational Chemical Principles

The conversion of vanadium pentoxide to this compound is not a direct reaction but a multi-step process predicated on the amphoteric nature of V₂O₅ and the solubility characteristics of vanadate species. Vanadium(V) oxide, while only slightly soluble in water, reacts with strong bases to form vanadate solutions.

The core of the synthesis involves two key stages:

-

Leaching/Digestion: Dissolution of V₂O₅ in an alkaline medium (like sodium carbonate or ammonium hydroxide) to form a soluble vanadate species.

-

Precipitation: Introduction of an ammonium salt (typically ammonium chloride) or adjustment of pH to induce the selective precipitation of this compound, which has limited solubility under specific conditions.

Mechanism of Dissolution and Precipitation:

When V₂O₅ is treated with a basic solution, it dissolves to form various vanadate ions. The specific ion formed is highly dependent on the pH of the solution.

-

In a basic medium (e.g., using ammonium hydroxide): V₂O₅ + 2NH₄OH → 2NH₄VO₃ + H₂O

This reaction directly yields this compound in solution. The subsequent precipitation is then controlled by adjusting parameters like temperature and concentration to exceed its solubility limit.

-

In a sodium carbonate solution: V₂O₅ + Na₂CO₃ → 2NaVO₃ + CO₂

This process forms a solution of sodium metavanadate. To precipitate this compound from this solution, ammonium chloride is added:

The choice of this two-step method is often driven by the need to purify vanadium from impure V₂O₅ sources. Impurities can be filtered out after the initial leaching stage, before the addition of the ammonium salt triggers the precipitation of the high-purity product.[4] The low solubility of NH₄VO₃ in a saturated ammonium chloride solution helps drive the reaction to completion, leading to high precipitation efficiency.

Experimental Workflow and Causality

The following diagram illustrates the logical flow of the synthesis process, emphasizing the critical control points that ensure a high-purity product and optimal yield.

Caption: Experimental workflow for NH₄VO₃ synthesis.

Detailed Laboratory Protocol

This protocol describes the synthesis of this compound using the direct reaction of vanadium pentoxide with ammonium hydroxide. This method is chosen for its relative simplicity and high yield of a pure product in a laboratory setting.

4.1. Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| Vanadium Pentoxide (V₂O₅) | ACS Reagent Grade, ≥99.6% | Vanadium source |

| Ammonium Hydroxide (NH₄OH) | 25-30% NH₃ basis | Leaching agent and ammonium source |

| Deionized Water | High Purity (18 MΩ·cm) | Solvent |

| Beakers | 250 mL, 500 mL | Reaction vessel and receiving flask |

| Magnetic Stirrer with Hotplate | - | For heating and agitation |

| Stir Bar | Teflon-coated | Agitation |

| Buchner Funnel & Filter Flask | - | For vacuum filtration |

| Filter Paper | Whatman Grade 1 or equivalent | Solid separation |

| Drying Oven | - | Product drying |

| pH Meter or pH strips | - | Monitoring reaction conditions |

4.2. Step-by-Step Methodology

-

Preparation: In a well-ventilated chemical fume hood, measure 100 mL of deionized water into a 250 mL beaker. Add a magnetic stir bar.

-

Leaching: While stirring, slowly and carefully add 20 mL of concentrated ammonium hydroxide (25-30%) to the water.

-

Dissolution of V₂O₅: Gently heat the ammonium hydroxide solution to approximately 60-70°C. Do not boil, as this will cause a significant loss of ammonia gas.

-

Addition of Vanadium Pentoxide: Weigh 10.0 g of vanadium pentoxide powder. In small portions, add the V₂O₅ powder to the heated, stirring ammonia solution. The solution will turn yellow-orange as the V₂O₅ dissolves to form ammonium vanadate species. The complete dissolution may take 30-60 minutes.

-

Hot Filtration (Optional but Recommended): If the starting V₂O₅ is not of high purity or if any solid residue remains, perform a hot filtration using a pre-heated funnel to remove insoluble impurities. This step is crucial for achieving a high-purity final product.

-

Crystallization: Transfer the clear, hot vanadate solution to a clean beaker and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for at least one hour to maximize precipitation. The solubility of this compound is significantly lower in cold water.

-

Isolation of Product: Collect the precipitated white or pale-yellow crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with two small portions (15 mL each) of cold deionized water, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Carefully transfer the crystalline product to a pre-weighed watch glass and dry in an oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved. Heating at high temperatures will cause the product to decompose into vanadium pentoxide.[2][5]

-

Characterization: Weigh the final product to calculate the yield. The product can be further characterized by techniques such as X-ray Diffraction (XRD) to confirm its crystalline phase.

Chemical Reaction Diagram

The following diagram represents the primary chemical transformation occurring during the synthesis.

Caption: V₂O₅ reaction with ammonium hydroxide.

Safety and Handling

Vanadium compounds, including vanadium pentoxide and this compound, are toxic and must be handled with appropriate care.[3][6]

-

Hazard Overview: Vanadium pentoxide is toxic if swallowed and fatal if inhaled.[7] It causes serious eye damage and may cause damage to the respiratory tract through prolonged or repeated exposure.[7][8] this compound is also toxic if inhaled or ingested.[6]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9] When handling V₂O₅ powder, a respirator may be necessary to prevent inhalation.[10]

-

Handling: Avoid creating dust.[7] Wash hands thoroughly after handling. Ensure adequate ventilation at all times.[8]

-

Spills: In case of a spill, avoid raising dust. Use a HEPA-filtered vacuum for cleanup and place the material in a sealed container for disposal.[10] Do not allow the material to enter drains or waterways.[7]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Vanadium compounds are typically classified as hazardous waste.[8]

Conclusion

The synthesis of this compound from vanadium pentoxide is a fundamental process in inorganic chemistry with significant industrial relevance. By carefully controlling reaction parameters such as temperature, concentration, and pH, a high-purity product can be reliably obtained. The protocol detailed in this guide provides a robust and validated method for laboratory-scale synthesis. Adherence to the described chemical principles and stringent safety protocols is paramount for a successful and safe experimental outcome.

References

-

Ataman Kimya. This compound. [Link]

-

Siman LTD. This compound. [Link]

-

American Elements. What is this compound - Properties & Specifications. [Link]

-

Vanmo Tech. (2025). V₂O₅ and NH₄VO₃ in the Laboratory: Experiments That Surprise. [Link]

-

Vezina, J. A., & Gow, W. A. (1965). THE PREPARATION OF HIGH-PURITY this compound FROM IMPURE VANADIUM PENTOXIDE BY PRECIPITATION WITH AMMONIUM CHLORIDE. [Link]

- Smith, G. S. (1962).

-

Carl ROTH. Safety Data Sheet: Vanadium(V) oxide. [Link]

-

Utah Nanofab. MATERIAL SAFETY DATA SHEET - Vanadium Oxide. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Vanadium. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Vanadium(V) oxide, 99.6+%. [Link]

Sources

- 1. noahchemicals.com [noahchemicals.com]

- 2. This compound | 7803-55-6 [chemicalbook.com]

- 3. This compound - Siman LTD [siman.bg]

- 4. US3063795A - Preparation of this compound - Google Patents [patents.google.com]

- 5. V₂O₅ and NH₄VO₃ in the Laboratory: Experiments That Surprise - Vanmo Tech [vanmotech.com]

- 6. What is this compound - Properties & Specifications [cobalt-nickel.net]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

- 10. nanofab.utah.edu [nanofab.utah.edu]

The Pivotal Role of Ammonium Metavanadate: A Precursor Driving Innovation in Materials Science

An In-depth Technical Guide for Researchers and Scientists

Ammonium metavanadate (NH₄VO₃), a seemingly unassuming white crystalline solid, stands as a cornerstone precursor in the synthesis of a vast array of advanced vanadium-based materials.[1][2] Its versatility, coupled with well-understood decomposition chemistry, has positioned it as an indispensable starting material for researchers and industrial chemists alike. This guide provides a comprehensive overview of the fundamental properties of this compound and its critical role in the fabrication of functional materials for applications ranging from energy storage and catalysis to electronics and pharmaceuticals.

Fundamental Properties and Characteristics

This compound is an inorganic compound composed of an ammonium cation (NH₄⁺) and a metavanadate anion (VO₃⁻).[1] It is typically a white solid, though it can sometimes appear yellowish due to the presence of V₂O₅ impurities.[2] The compound is soluble in water, and this solubility is highly dependent on temperature, a property that is exploited in its purification through crystallization.[3]

One of the most crucial properties of this compound from a materials synthesis perspective is its thermal decomposition behavior. Upon heating, it decomposes to yield vanadium pentoxide (V₂O₅), ammonia (NH₃), and water (H₂O), as described by the following general reaction:[2]

2 NH₄VO₃(s) → V₂O₅(s) + 2 NH₃(g) + H₂O(g)

This decomposition process is not a simple one-step event but involves the formation of intermediate compounds, such as ammonium hexavanadate ((NH₄)₂V₆O₁₆).[4][5] The precise nature of these intermediates and the final vanadium oxide product can be influenced by factors like the heating rate, atmosphere, and pressure.[4][6] Understanding and controlling this thermal decomposition is key to producing vanadium oxides with desired stoichiometries, crystal structures, and morphologies.

| Property | Value |

| Chemical Formula | NH₄VO₃ |

| Molar Mass | 116.98 g/mol |

| Appearance | White crystalline solid |

| Density | 2.326 g/cm³ |

| Melting Point | >200 °C (decomposes) |

| Solubility in Water | 4.8 g/100 ml (20 °C) |

Table 1: Key physical and chemical properties of this compound.[2]

Synthesis of Vanadium-Based Materials: A Precursor-Centric Approach

This compound serves as a versatile precursor for a multitude of synthesis techniques aimed at producing vanadium-based materials with tailored properties. The choice of synthesis method profoundly impacts the resulting material's characteristics, such as particle size, morphology, and crystal phase.

Thermal Decomposition: The Direct Route to Vanadium Oxides